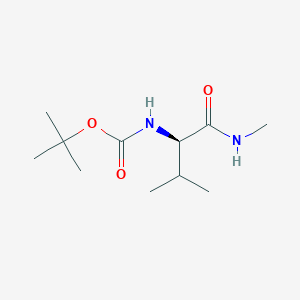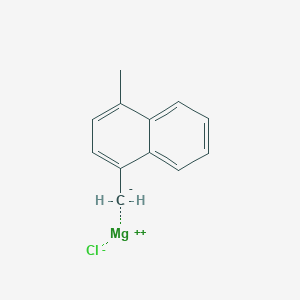
(4-Methyl-1-naphthyl)methylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely used in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 4-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-1-naphthylmethyl chloride+Mg→(4-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1-naphthyl)methylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Solvents: THF, diethyl ether.
Conditions: Typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution reactions.
Amines: From the reduction of nitriles.
Scientific Research Applications
(4-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules, pharmaceuticals, and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of new drugs and therapeutic agents.
Biological Research: Study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (4-Methyl-1-naphthyl)methylmagnesium chloride involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is primarily due to the polarization of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, making it highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
(4-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the naphthyl group, which imparts specific reactivity and selectivity in organic reactions. Compared to simpler Grignard reagents like methylmagnesium chloride, it offers more complex reactivity patterns and can be used to synthesize more intricate organic structures.
Properties
Molecular Formula |
C12H11ClMg |
|---|---|
Molecular Weight |
214.97 g/mol |
IUPAC Name |
magnesium;1-methanidyl-4-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-10(2)12-6-4-3-5-11(9)12;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PGEZOFJGUKODJR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


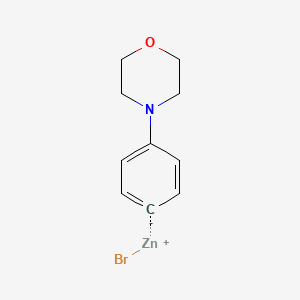
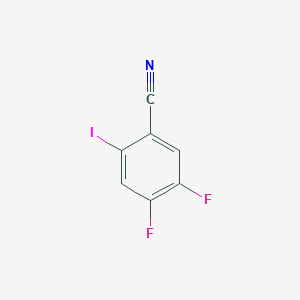

![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
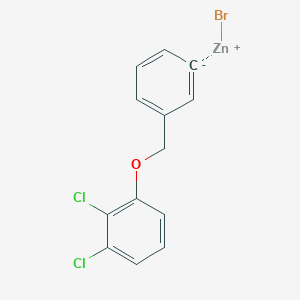
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
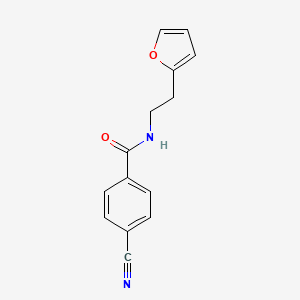

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
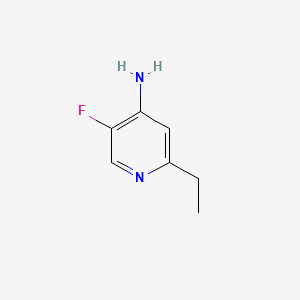
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
